molecular formula C20H26N2O3S3 B11341949 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11341949
M. Wt: 438.6 g/mol
InChI Key: MBXUEJSZEYWIEG-UHFFFAOYSA-N
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Description

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a 4-methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 4-Methylphenylmethylsulfanyl Group: This step involves the reaction of the intermediate with 4-methylphenylmethylsulfanyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other similar compounds, such as:

    N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.

    Thiophene-2-Sulfonyl Piperidine Derivatives: These compounds have a similar thiophene-2-sulfonyl group but may differ in the piperidine ring substitutions.

    4-Methylphenylmethylsulfanyl Derivatives: These compounds contain the 4-methylphenylmethylsulfanyl group but may have different core structures.

The uniqueness of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H26N2O3S3/c1-16-4-6-17(7-5-16)15-26-14-10-21-20(23)18-8-11-22(12-9-18)28(24,25)19-3-2-13-27-19/h2-7,13,18H,8-12,14-15H2,1H3,(H,21,23)

InChI Key

MBXUEJSZEYWIEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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